5-(3,5-Dioxopiperazin-1-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(3,5-Dioxopiperazin-1-yl)thiophene-2-carbaldehyde is a compound with the molecular formula C9H8N2O3S and a molecular weight of 224.24 g/mol . This compound features a thiophene ring substituted with a piperazine-2,5-dione moiety and an aldehyde group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
The synthesis of 5-(3,5-Dioxopiperazin-1-yl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of thiophene-2-carbaldehyde with piperazine-2,5-dione under specific reaction conditions . Industrial production methods may involve bulk synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
5-(3,5-Dioxopiperazin-1-yl)thiophene-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted thiophene derivatives .
Scientific Research Applications
5-(3,5-Dioxopiperazin-1-yl)thiophene-2-carbaldehyde has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for designing biologically active molecules with potential therapeutic properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of anticancer and antimicrobial agents.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 5-(3,5-Dioxopiperazin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and piperazine-2,5-dione moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-(3,5-Dioxopiperazin-1-yl)thiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as:
Thiophene-2-carbaldehyde: Lacks the piperazine-2,5-dione moiety, making it less complex and potentially less biologically active.
Piperazine-2,5-dione derivatives: These compounds may not have the thiophene ring, which limits their applications in material science and organic synthesis.
Suprofen: A 2-substituted thiophene framework known for its anti-inflammatory properties.
The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for various scientific and industrial applications .
Properties
Molecular Formula |
C9H8N2O3S |
---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
5-(3,5-dioxopiperazin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O3S/c12-5-6-1-2-9(15-6)11-3-7(13)10-8(14)4-11/h1-2,5H,3-4H2,(H,10,13,14) |
InChI Key |
RFMCQAFTLUZNDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)CN1C2=CC=C(S2)C=O |
Origin of Product |
United States |
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